![molecular formula C14H16N2O3S B2947204 1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone CAS No. 324009-25-8](/img/structure/B2947204.png)

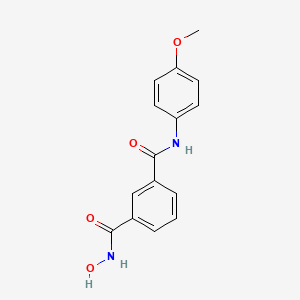

1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone, otherwise known as DMMPE, is a synthetic compound that has a wide range of applications in the scientific and medical fields. It is a white, crystalline solid with a melting point of 78-80°C and a boiling point of 238-240°C. DMMPE has been used in a variety of studies, ranging from drug development to cancer research.

Scientific Research Applications

DMMPE has been used in a variety of scientific studies, ranging from drug development to cancer research. It has been used as a drug development tool to study the effects of various compounds on the body. DMMPE has also been used in cancer research, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, DMMPE has been used to study the effects of various compounds on the immune system and to study the effects of various compounds on the cardiovascular system.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets for this compound.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, causing changes that result in various biological activities . For instance, N-arylsulfonyl-3-acetylindole derivatives have been evaluated as HIV-1 inhibitors .

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, affecting a range of biochemical pathways .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Advantages and Limitations for Lab Experiments

DMMPE has several advantages and limitations when used in lab experiments. One of the advantages of using DMMPE is that it is relatively easy to synthesize and is relatively stable, making it ideal for use in experiments. Additionally, DMMPE is non-toxic and has a low risk of side effects, making it a safe compound to use in experiments. However, DMMPE is not soluble in water, which can limit its use in certain experiments. Additionally, DMMPE is not very soluble in organic solvents, which can also limit its use in certain experiments.

Future Directions

There are a variety of future directions for DMMPE. For example, DMMPE can be used to study the effects of various compounds on the body and to develop new drugs. Additionally, DMMPE can be used to study the effects of various compounds on the immune system and to study the effects of various compounds on the cardiovascular system. DMMPE can also be used to study the effects of various compounds on cancer cells and to develop new treatments for cancer. Finally, DMMPE can be used to study the effects of various compounds on the brain and to develop new treatments for neurological disorders.

Synthesis Methods

The synthesis of DMMPE is a multi-step process that requires careful consideration of the reaction conditions and reactants. The first step involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with phenylsulfonylmethyl chloride in the presence of a base, such as sodium hydroxide. This reaction yields 3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-ethanone (DMMPE). The second step involves the reaction of this intermediate compound with ethyl chloroformate in the presence of a base, such as pyridine, to yield the final product.

properties

IUPAC Name |

1-[4-(benzenesulfonylmethyl)-3,5-dimethylpyrazol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-10-14(11(2)16(15-10)12(3)17)9-20(18,19)13-7-5-4-6-8-13/h4-8H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCCQBIIMHRFJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C)C)CS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2947121.png)

![Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfide](/img/structure/B2947122.png)

![N'-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2947125.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-fluorobenzenesulfonamido)benzamide](/img/structure/B2947128.png)

![2-[(3,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2947136.png)

![4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2947141.png)